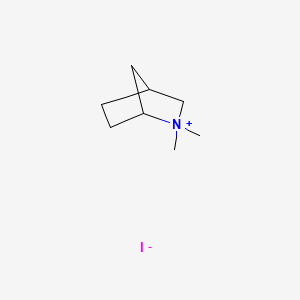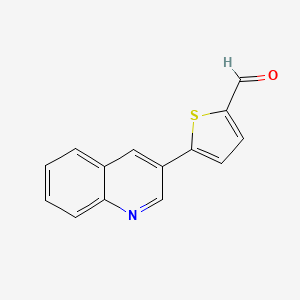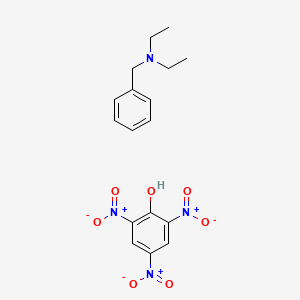
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethylethanamine typically involves the alkylation of benzylamine with ethyl iodide under basic conditions. The reaction can be represented as follows:
C6H5CH2NH2+C2H5I→C6H5CH2N(C2H5)2+HI
For the preparation of 2,4,6-trinitrophenol, phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of N-benzyl-N-ethylethanamine involves the continuous flow alkylation process, where benzylamine and ethyl iodide are reacted in a controlled environment to ensure high yield and purity. For 2,4,6-trinitrophenol, large-scale nitration of phenol is carried out in specialized reactors designed to handle the exothermic nature of the reaction and the corrosive reagents involved.
化学反応の分析
Types of Reactions
Oxidation: N-benzyl-N-ethylethanamine can undergo oxidation to form N-benzyl-N-ethylacetamide.
Reduction: 2,4,6-trinitrophenol can be reduced to form 2,4,6-triaminophenol.
Substitution: Both components can undergo substitution reactions. For example, the benzyl group in N-benzyl-N-ethylethanamine can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides (e.g., methyl iodide) and aryl halides (e.g., bromobenzene) are typical reagents for substitution reactions.
Major Products Formed
Oxidation: N-benzyl-N-ethylacetamide
Reduction: 2,4,6-triaminophenol
Substitution: Various substituted amines and phenols depending on the reagents used.
科学的研究の応用
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, explosives, and other industrial chemicals.
作用機序
The mechanism of action of N-benzyl-N-ethylethanamine involves its interaction with various molecular targets, including enzymes and receptors. The benzyl and ethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The nitrophenol component can undergo redox reactions, generating reactive intermediates that can modulate biological pathways.
類似化合物との比較
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol: can be compared with other similar compounds such as:
N-benzyl-N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group.
N-benzyl-N-propylethanamine: Similar structure but with a propyl group instead of an ethyl group.
2,4,6-trinitrotoluene (TNT): Similar nitrophenol component but with a toluene backbone instead of phenol.
特性
CAS番号 |
78065-11-9 |
|---|---|
分子式 |
C17H20N4O7 |
分子量 |
392.4 g/mol |
IUPAC名 |
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H17N.C6H3N3O7/c1-3-12(4-2)10-11-8-6-5-7-9-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-9H,3-4,10H2,1-2H3;1-2,10H |
InChIキー |
IJHYIWIYFCEKEU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)



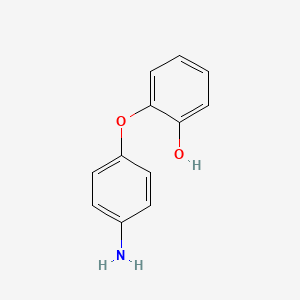
![2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide](/img/structure/B14004834.png)
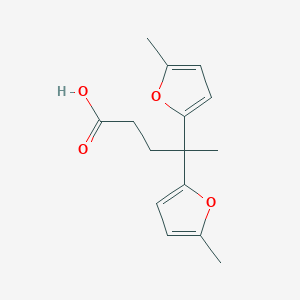
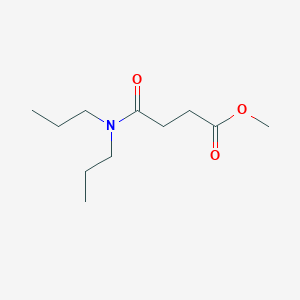
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)

